Diisobutyl fumarate
Overview
Description
Diisobutyl fumarate is a compound that serves as an important plasticizing agent. It has the ability to copolymerize with various monomers to create new polymer materials. Additionally, it can be used as an organic solvent and an organic synthetic intermediate .
Synthesis Analysis
The synthesis of diisobutyl fumarate can be achieved through the reaction of fumaric acid and n-butanol using concentrated sulfuric acid as a catalyst. Optimal conditions for this synthesis have been identified, with a molar ratio of fumaric acid to n-butanol to concentrated sulfuric acid of 1:15:7.5, a reaction time of 1.5 hours, and a yield reaching 90.5% . Another method involves the use of cation exchange resin catalysts, which offers advantages such as high activity, good stability, and being environmentally friendly. The optimal conditions for this method include a mole ratio of n-butyl alcohol to monomethyl fumarate of 3:1, a catalyst content of 6.0%, and a reaction time of 2.5 hours, achieving a conversion rate of 98.1% .
Molecular Structure Analysis
The molecular structure of diisobutyl fumarate influences its properties as a plasticizer. The cis-trans isomerism of the plasticizer is particularly important in determining its effect on the plasticizing properties of poly(lactic acid) (PLA). Diisobutyl fumarate, being a fumarate isomer, exhibits different properties compared to its maleate counterpart .
Chemical Reactions Analysis
Diisobutyl fumarate can participate in various chemical reactions, including copolymerization with different monomers to form new polymers. It can also react with diisopropyl phosphorodithioic acid to produce lube oil ashless additives, with the synthesis conditions optimized for high yield and quality . Additionally, it can undergo asymmetric hetero-Diels–Alder reactions with di-(–)-menthyl fumarate, leading to products with significant diastereoselectivity and enantioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of diisobutyl fumarate are crucial for its application as a plasticizer. When used to plasticize PLA, it results in a lower glass transition temperature (Tg), lower Young’s modulus, and higher elongation at break compared to dibutyl maleate. These properties are essential for improving the flexibility and durability of PLA . The physical constants and IR data of diisobutyl fumarate are consistent with literature reports, confirming its identity and purity .
Scientific Research Applications
Synthesis and Polymerization
Synthetic Research of Dibutyl Fumarate : Dibutyl fumarate, closely related to diisobutyl fumarate, is an important plasticizing agent. It can copolymerize with various monomers to form new polymer materials. It also serves as an organic solvent and synthetic intermediate. Optimal synthesis conditions involve fumaric acid and n-butanol with concentrated sulfuric acid as a catalyst (Zhang Pei-hon, 2013).
Polymerization under Microwave Irradiation : Diisopropyl fumarate, a variant of diisobutyl fumarate, demonstrates significant nonthermal effects under microwave conditions, enhancing polymerization rates. This finding is crucial for polymer science and engineering applications (M. S. Cortizo, 2007).
Environmental and Health Impact
- Lipid Metabolism Disruption by Non-Phthalate Plasticizers : Diisobutyl adipate, similar in structure to diisobutyl fumarate, as a non-phthalate plasticizer, shows potential health impacts. It disrupts intracellular lipid metabolism homeostasis via the PPARγ pathway, highlighting concerns about environmental chemicals affecting human health (Rong Wei et al., 2023).
Medical and Biomedical Research
Emerging Therapeutic Applications for Fumarates : Fumarates, including variants like diisobutyl fumarate, have antioxidative, immunomodulatory, and neuroprotective properties, making them potential therapeutic agents for various diseases, including neurological and cardiovascular conditions (A. Hoogendoorn et al., 2021).
Fumaric Acid in Multiple Sclerosis Treatment : Studies on fumaric acid and its esters, related to diisobutyl fumarate, reveal their effectiveness in treating multiple sclerosis due to their immunomodulatory effects. This indicates a broader potential for fumarates in medical applications (D. Moharregh-Khiabani et al., 2009).
Safety And Hazards
properties
IUPAC Name |
bis(2-methylpropyl) (E)-but-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h5-6,9-10H,7-8H2,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRICHZMFPHXLE-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C=CC(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)/C=C/C(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032483 | |
Record name | Diisobutyl fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(2-methylpropyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Diisobutyl fumarate | |
CAS RN |
7283-69-4, 14234-82-3 | |
Record name | Diisobutyl fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7283-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisobutyl fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisobutyl fumarate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(2-methylpropyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diisobutyl fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisobutyl maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diisobutyl fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOBUTYL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M3MJB158J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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